

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone-d5

Cat. No.: B124309

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-5-chlorobenzophenone-d5**, a deuterated analog of a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

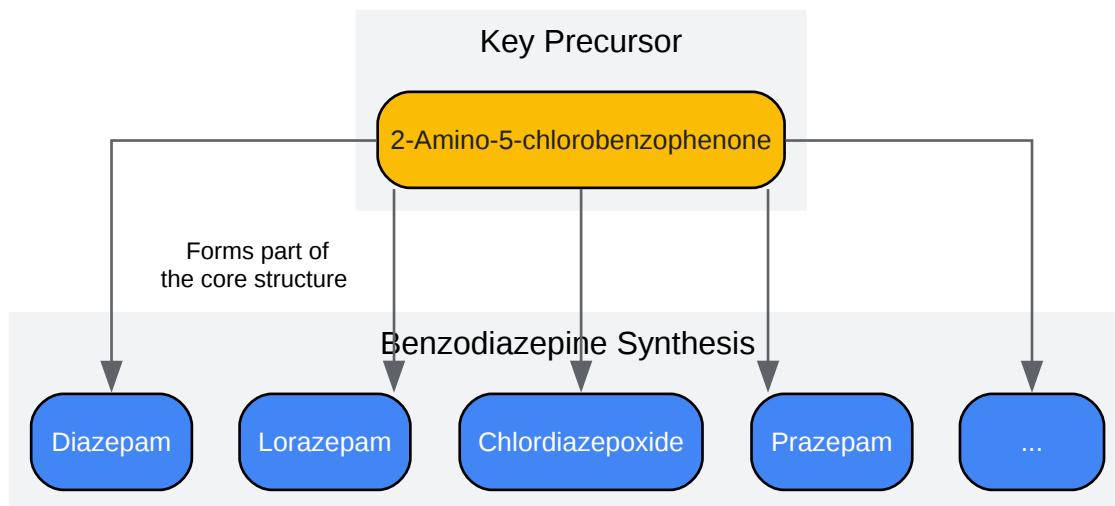
2-Amino-5-chlorobenzophenone-d5 is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone. The deuteration is specifically on the phenyl ring that is not substituted with the amino and chloro groups. This stable isotope-labeled compound is primarily utilized in analytical and research settings, particularly in pharmacokinetic and metabolic studies of pharmaceuticals.^{[1][2]}

Physicochemical Data

The following table summarizes the key chemical and physical properties of **2-Amino-5-chlorobenzophenone-d5** and its non-deuterated parent compound for comparison.

Property	2-Amino-5-chlorobenzophenone-d5	2-Amino-5-chlorobenzophenone (Non-labeled)
Molecular Formula	C ₁₃ H ₅ D ₅ ClNO[1][2]	C ₁₃ H ₁₀ ClNO[3][4][5]
Molecular Weight	236.71 g/mol [1][2][6]	231.68 g/mol [4][5][7]
Exact Mass	236.0764 Da (Calculated)	231.0451 Da[3][5]
CAS Number	65854-72-0[2][3]	719-59-5[4][5]
Appearance	Crystalline Solid[8]	Crystalline Solid[8]
Melting Point	Not specified	96-98 °C[9]
Solubility	Not specified	DMF: 1 mg/ml, DMSO: 2 mg/ml, Ethanol: 1 mg/ml[10]
IUPAC Name	(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[3][6][11]	(2-amino-5-chlorophenyl)phenylmethanone[4][5]
Synonyms	2-Benzoyl-4-chloroaniline-d5, (2-amino-5-chlorophenyl)(phenyl-d5)methanone	2-Benzoyl-4-chloroaniline, 4-Chloro-2-benzoylaniline[4]
InChI Key	ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] (Same for both)	ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10]
SMILES	O=C(C1=C(N)C=CC(Cl)=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][11]	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[4][5]

Role in Pharmaceutical Development


The primary application of **2-Amino-5-chlorobenzophenone-d5** is as an internal standard for quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte and have

nearly identical ionization efficiency, but are distinguishable by mass, leading to highly accurate quantification in complex biological matrices.

The non-labeled parent compound, 2-Amino-5-chlorobenzophenone, is a crucial precursor in the synthesis of several benzodiazepine drugs.^{[4][9][10]} These include:

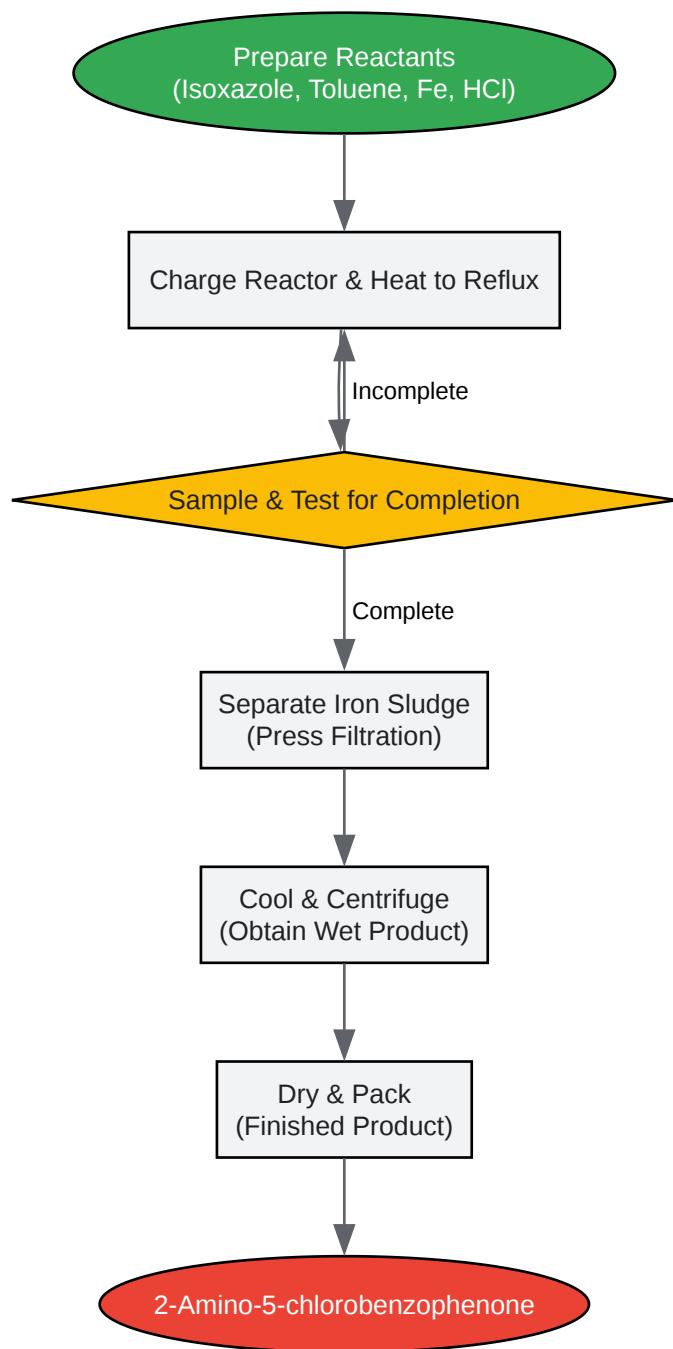
- Diazepam^[10]
- Lorazepam^[4]
- Chlordiazepoxide^[4]
- Prazepam^[4]
- Oxazepam^[10]
- Alprazolam^[10]

Given that 2-Amino-5-chlorobenzophenone is also a known metabolite of diazepam, the deuterated version is valuable for metabolic and pharmacokinetic tracer studies.^[6]

[Click to download full resolution via product page](#)

Figure 1: Precursor relationship to benzodiazepines.

Experimental Protocols


While specific synthesis protocols for the deuterated version are proprietary, the synthesis of the parent compound, 2-Amino-5-chlorobenzophenone, is well-documented. These methods can be adapted using deuterated starting materials.

Synthesis Protocol via Isoxazole Reduction

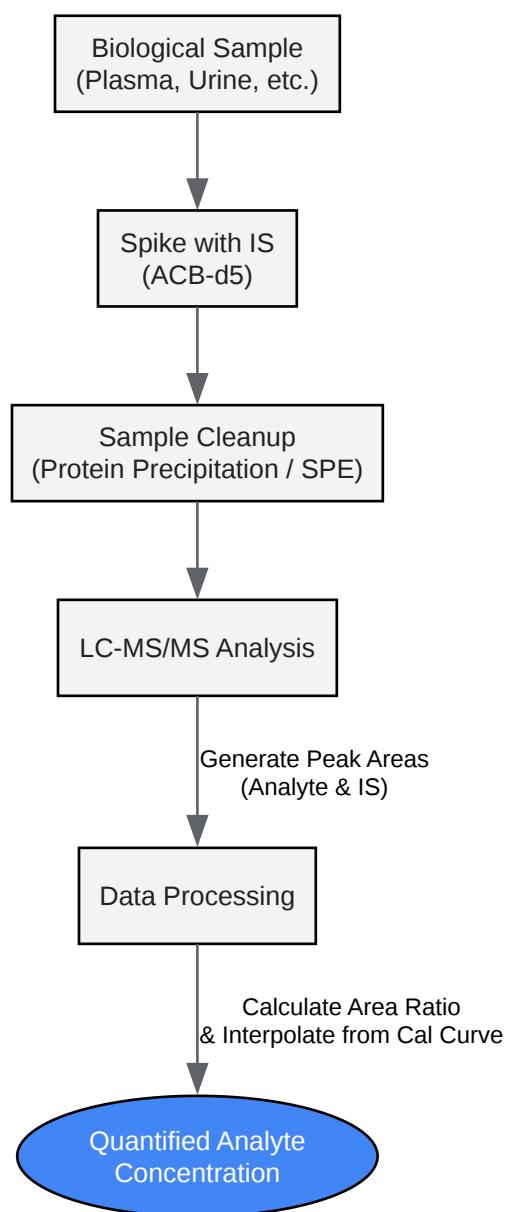
One common method involves the reduction of an isoxazole intermediate using iron powder.[\[4\]](#) [\[12\]](#) This method is advantageous for large-scale production as it uses inexpensive reagents and avoids the reduction of the carbonyl group.[\[12\]](#)

Methodology:

- Raw Material Preparation: Prepare isoxazole, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[\[12\]](#)
- Reaction: Charge a reaction vessel with toluene, hydrochloric acid, the isoxazole precursor, and iron powder.[\[12\]](#)
- Reflux: Slowly heat the mixture to reflux and maintain the temperature. The reaction is monitored via sampling until completion.[\[12\]](#)
- Work-up: After the reaction is complete, separate the iron sludge via filtration.[\[12\]](#)
- Isolation: Cool the filtrate and centrifuge to isolate the wet product.[\[12\]](#)
- Purification: The crude product is then dried and can be further purified by recrystallization from a solvent like ether to yield crystals.[\[13\]](#)

[Click to download full resolution via product page](#)

Figure 2: Workflow for Isoxazole Reduction Synthesis.


Analytical Protocol: LC-MS/MS Quantification using a Deuterated Internal Standard

This protocol outlines the typical use of **2-Amino-5-chlorobenzophenone-d5** as an internal standard (IS) for quantifying its non-labeled analog in a biological sample (e.g., plasma).

Methodology:

- Stock Solutions: Prepare stock solutions of both the analyte (2-Amino-5-chlorobenzophenone) and the internal standard (**2-Amino-5-chlorobenzophenone-d5**) in a suitable organic solvent (e.g., methanol).
- Calibration Standards & Quality Controls (QCs): Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QCs at low, medium, and high concentrations.
- Sample Preparation:
 - To an aliquot of each unknown sample, calibration standard, and QC, add a fixed volume of the IS stock solution.
 - Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove matrix interferences.
 - Centrifuge the samples and transfer the supernatant to autosampler vials for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto an appropriate HPLC/UHPLC system (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.
 - Develop a chromatographic method to separate the analyte from other matrix components.
 - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.

- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Amino-5-chlorobenzophenone-d5 | CAS#:65854-72-0 | Chemsoc [chemsoc.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-5-chlorobenzophenone | C13H10CINO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.bocsci.com [isotope.bocsci.com]
- 7. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 8. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbino.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 2-Amino-5-chlorobenzophenone-d5 | LGC Standards [lgcstandards.com]
- 12. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124309#2-amino-5-chlorobenzophenone-d5-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com